TP-808

描述

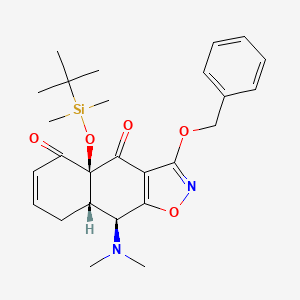

This complex bicyclic isoxazole derivative features a naphtho[2,3-d]isoxazole core fused with a dihydrodione system. Key structural elements include:

- Benzyloxy group: Enhances lipophilicity and may influence substrate-receptor interactions in pharmacological contexts.

- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for hydroxyls, improving stability during synthesis .

The stereochemistry (4aS,8aS,9S) is critical for its three-dimensional conformation, likely determined via X-ray crystallography using programs like SHELXL . Its synthesis likely involves multi-step protection/deprotection strategies, akin to spirocyclic imidazolones and benzothiazolyl compounds .

属性

IUPAC Name |

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLVVLJLQJWFG-JCWFFFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852821-06-8 | |

| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

合成路线和反应条件

TP808 通过一系列涉及各种试剂和条件的化学反应合成。合成通常涉及使用硅基试剂和有机溶剂。 反应条件受到严格控制,以确保以高纯度获得所需产物 .

工业生产方法

在工业环境中,TP808 通过优化后的合成路线大量生产。该过程涉及使用先进的设备和技术来确保高产率和纯度。 生产过程旨在具有成本效益和可扩展性 .

化学反应分析

反应类型

TP808 经历了几种类型的化学反应,包括:

氧化: TP808 可以被氧化以形成各种氧化衍生物。

还原: 还原反应可以将 TP808 转换为具有不同化学性质的还原形式。

常用试剂和条件

涉及 TP808 的反应中使用的常用试剂包括:

氧化剂: 如过氧化氢和高锰酸钾。

还原剂: 如硼氢化钠和氢化铝锂。

取代试剂: 如卤素和亲核试剂

主要产物

科学研究应用

TP808 具有广泛的科学研究应用,包括:

化学: 用作合成复杂有机分子的中间体。

生物学: 研究其与生物分子的相互作用及其对细胞过程的影响。

医学: 用于开发新的抗生素和抗菌剂。

工业: 用于生产用于医药的四环素类抗生素

作用机制

TP808 通过与细菌的 30S 核糖体亚基结合而发挥其作用。这种结合阻止了氨酰-tRNA 进入 A 位点,从而抑制了蛋白质链的延伸。 这种机制有效地阻止了细菌蛋白质合成,导致了 TP808 的抗菌活性 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stability and Reactivity

- The TBS group in the target compound likely confers greater hydrolytic stability compared to trimethylsilyl (TMS) analogs, requiring harsher deprotection conditions (e.g., fluoride ions) .

- The benzyloxy group may undergo catalytic hydrogenation, contrasting with bromophenyl groups in 7f, which resist reduction under mild conditions .

生物活性

The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound is characterized by a naphtho[2,3-d]isoxazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Structural Characteristics

- Molecular Formula : C26H34N2O5Si

- Molecular Weight : 482.64 g/mol

- CAS Number : 852821-06-8

- Functional Groups :

- Benzyloxy group (enhances solubility)

- Dimethylamino group (potential pharmacological activity)

- Tert-butyldimethylsilyl ether (improves stability)

Biological Activity

Research indicates that compounds with similar naphtho[2,3-d]isoxazole frameworks have demonstrated various biological activities. The specific biological activities associated with this compound include:

- Anticancer Properties : The naphtho[2,3-d]isoxazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Activity : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial action.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound is primarily influenced by its structural features:

- Interaction with Biological Targets : The stereochemistry and functional groups allow for specific interactions with proteins and enzymes, influencing their activity.

- Cellular Uptake and Distribution : The benzyloxy and silyl groups enhance the compound's lipophilicity, facilitating better cellular uptake.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Naphtho[2,3-d]isoxazole | Anticancer | Lacks dimethylamino group |

| Compound B | Dimethylamino naphthalene | Antimicrobial | No benzyloxy substitution |

| Compound C | Benzyloxy heterocycle | Anti-inflammatory | Different core structure |

Case Studies and Research Findings

- In Vitro Studies : Research has shown that derivatives of naphtho[2,3-d]isoxazole can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction.

- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and metastasis in xenograft models, suggesting potential therapeutic applications in oncology.

- Mechanistic Insights : Detailed studies utilizing techniques such as molecular docking have revealed how this compound binds to specific receptors or enzymes involved in cancer progression or microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。